molecular formula C17H18ClNO2S B2457750 (E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide CAS No. 1089522-26-8

(E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide

Cat. No.: B2457750
CAS No.: 1089522-26-8
M. Wt: 335.85
InChI Key: PKYUDZQFMSAYAC-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H18ClNO2S and its molecular weight is 335.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Sulfonamide derivatives, including those with chlorophenyl groups, have been synthesized and screened for their biological potential. For example, Aziz‐ur‐Rehman et al. (2014) detailed the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their activities against Gram-negative and Gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. This study highlights the methodological approach to creating sulfonamide compounds and evaluating their biological activities (Aziz‐ur‐Rehman et al., 2014).

Endothelin Receptor Antagonists

Research has explored sulfonamide derivatives as novel classes of endothelin receptor antagonists. Harada et al. (2001) investigated the structure-activity relationships in ethenesulfonamide derivatives, discovering compounds with significant oral antagonistic activities and favorable pharmacokinetic profiles. These findings indicate the potential of sulfonamide compounds in modulating endothelin receptors, which could have implications for cardiovascular diseases (Harada et al., 2001).

Nonlinear Optics and Chemical Synthesis

Sulfonamide derivatives also find applications in the field of nonlinear optics and chemical synthesis. Umezawa et al. (2005) synthesized salts of l-methyl-4-[4-(dimethylamino)phenylethynyl]pyridinium, investigating their properties for second-order nonlinear optics. This research demonstrates the versatility of sulfonamide compounds in synthesizing materials with significant optical properties, which could be beneficial for developing optical devices (Umezawa et al., 2005).

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-14(16-6-4-3-5-7-16)19(2)22(20,21)13-12-15-8-10-17(18)11-9-15/h3-14H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYUDZQFMSAYAC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N(C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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